2,2,2-Trifluoro-N-(3-iodophenyl)acetimidoyl Chloride
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Overview
Description
2,2,2-Trifluoro-N-(3-iodophenyl)acetimidoyl Chloride is a chemical compound with the molecular formula C8H5ClF3IN. It is characterized by the presence of trifluoromethyl, iodophenyl, and acetimidoyl chloride groups. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(3-iodophenyl)acetimidoyl Chloride typically involves the reaction of 3-iodoaniline with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetimidoyl chloride group. The product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(3-iodophenyl)acetimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The iodophenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Reagents: Palladium catalysts, base (e.g., potassium carbonate)
Major Products Formed
Substitution Products: N-substituted derivatives
Oxidation Products: Oxidized derivatives with different functional groups
Coupling Products: Biaryl compounds
Scientific Research Applications
2,2,2-Trifluoro-N-(3-iodophenyl)acetimidoyl Chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(3-iodophenyl)acetimidoyl Chloride involves its reactivity with various nucleophiles and electrophiles. The trifluoromethyl group enhances the electrophilicity of the acetimidoyl chloride, making it more reactive towards nucleophiles. The iodophenyl group can participate in coupling reactions, facilitating the formation of complex structures. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-chlorophenyl)acetimidoyl Chloride
Uniqueness
2,2,2-Trifluoro-N-(3-iodophenyl)acetimidoyl Chloride is unique due to the presence of the iodophenyl group, which allows for specific coupling reactions that are not possible with other similar compounds. The trifluoromethyl group also imparts distinct electronic properties, enhancing its reactivity and making it valuable in various synthetic applications.
Properties
Molecular Formula |
C8H4ClF3IN |
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Molecular Weight |
333.47 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(3-iodophenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C8H4ClF3IN/c9-7(8(10,11)12)14-6-3-1-2-5(13)4-6/h1-4H |
InChI Key |
ZMSUEXGCCMGRDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)N=C(C(F)(F)F)Cl |
Origin of Product |
United States |
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